molecular formula C12H15NOS B8416364 Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide

Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide

Cat. No. B8416364
M. Wt: 221.32 g/mol
InChI Key: QHQVQVARAGAWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide is a useful research compound. Its molecular formula is C12H15NOS and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

spiro[1H-2-benzothiophene-3,4'-piperidine] 2-oxide

InChI

InChI=1S/C12H15NOS/c14-15-9-10-3-1-2-4-11(10)12(15)5-7-13-8-6-12/h1-4,13H,5-9H2

InChI Key

QHQVQVARAGAWCR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CS2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 420 ml of 2-propanol, 42.0 g (0.13 mole) of the 1′-tert-butoxycarbonyl-spiro[benzo[c]thiophene-1(3H),4′-piperidin]-2-oxide obtained in Referential Example 1(b) were dissolved, followed by addition of 150 ml of a 4N solution of hydrogen chloride in dioxan under ice-cooling, and the mixture was stirred for 4 hours. To the reaction mixture, 200 ml of diethyl ether were added. After, the mixture was allowed to stand for 1 hour under ice-cooling, to afford crystals. The crystals were collected by filtration. The resulting crystals were dissolved in 200 ml of a 5% aqueous solution of sodium hydroxide. The solution was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure, whereby 21.7 g of the title compound was obtained as a white amorphous product.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
1′-tert-butoxycarbonyl-spiro[benzo[c]thiophene-1(3H),4′-piperidin]-2-oxide
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
420 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

42.0 g (0.13 mole) of 1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide [prepared as described in step (b) above] were dissolved in 420 ml of 2-propanol, and 150 ml of a 4 N solution of hydrogen chloride in dioxane was added thereto, whilst ice-cooling. The mixture was then stirred for 4 hours. At the end of this time, 200 ml of diethyl ether were added to the mixture, and the mixture was allowed to stand for 1 hour, whilst ice-cooling. The precipitated crystals were then collected by filtration. The crystals were dissolved in 200 ml of a 5% w/v aqueous solution of sodium hydroxide. The product was extracted with methylene chloride, and the organic extract was dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 21.7 of the title compound as a white amorphous product.
Name
1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

42.0 g (0.13 mole) of 1′-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4′-piperidine]-2-oxide [prepared as described in step (b) above] were dissolved in 420 ml of 2-propanol, and 150 ml of a 4 N solution of hydrogen chloride in dioxane was added thereto, whilst ice-cooling. The mixture was then stirred for 4 hours. At the end of this time, 200 ml of diethyl ether were added to the mixture, and the mixture was allowed to stand for 1 hour, whilst ice-cooling. The precipitated crystals were then collected by filtration. The crystals were dissolved in 200 ml of a 5% w/v aqueous solution of sodium hydroxide. The product was extracted with methylene chloride, and the organic extract was dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 21.7 g of the title compound as a white amorphous product.
Name
1′-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4′-piperidine]-2-oxide
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.